molecular formula C15H19N3O2S B7184772 N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide

Cat. No.: B7184772
M. Wt: 305.4 g/mol
InChI Key: RDYGKCOCIALGJO-UHFFFAOYSA-N
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Description

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide is a complex organic compound that features a thiophene ring and a pyrazole ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science . The presence of the thiophene ring in this compound suggests potential biological and pharmacological activities.

Properties

IUPAC Name

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9-8-11(18(5)17-9)13(20)16-14-10(6-7-21-14)12(19)15(2,3)4/h6-8H,1-5H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYGKCOCIALGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=CS2)C(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide involves multiple steps, typically starting with the formation of the thiophene ring followed by the introduction of the pyrazole moiety. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can enhance binding affinity and specificity, leading to more effective biological responses .

Comparison with Similar Compounds

Similar compounds include other thiophene and pyrazole derivatives, such as:

N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]-2,5-dimethylpyrazole-3-carboxamide is unique due to its specific substitution pattern and the combination of thiophene and pyrazole rings, which may confer distinct biological activities and applications.

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